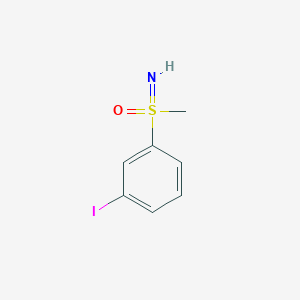

Imino(3-iodophenyl)(methyl)-l6-sulfanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imino-(3-iodophenyl)-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPODLQMLRXUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Imino 3 Iodophenyl Methyl λ6 Sulfanone

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing the target molecule lies in the efficient preparation of its core components: the 3-iodophenyl group attached to a methyl-substituted sulfur center.

The most direct precursor to the target sulfoximine (B86345) is the corresponding thioether, (3-iodophenyl)(methyl)sulfane. The synthesis of this key intermediate can be achieved through several standard organic chemistry transformations. A common and effective method is the nucleophilic substitution reaction between an appropriate 3-iodophenyl sulfur nucleophile and a methyl electrophile.

One prevalent strategy involves the S-alkylation of 3-iodothiophenol. The thiophenol can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the highly nucleophilic thiolate anion. This anion readily reacts with an alkylating agent like methyl iodide (CH₃I) in an Sₙ2 reaction to yield the desired (3-iodophenyl)(methyl)sulfane. masterorganicchemistry.comlibretexts.org

Table 1: Representative Synthesis of (3-iodophenyl)(methyl)sulfane

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|

Alternative methods that avoid the use of foul-smelling thiols include employing xanthates as thiol surrogates or using various coupling reactions to form the C-S bond. mdpi.comresearchgate.net These methods offer broader substrate scope and can be advantageous under specific conditions. researchgate.net

The primary sulfur starting material, (3-iodophenyl)(methyl)sulfane, serves as the substrate for constructing the λ6-sulfanone core. The derivatization of this thioether is a critical step that involves increasing the oxidation state of the sulfur atom from +2 to +6 and introducing the imino group.

This transformation can proceed through a stepwise process involving the synthesis of a sulfoxide (B87167) intermediate. The thioether is first oxidized to (3-iodophenyl)(methyl)sulfoxide. This selective oxidation is a well-established reaction and can be accomplished using a variety of oxidizing agents. rsc.org Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). masterorganicchemistry.comnih.gov Careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone. nih.gov

Direct Synthetic Approaches to the λ6-Sulfanone Core

With the necessary precursors in hand, direct methods can be employed to form the final imino(3-iodophenyl)(methyl)-λ6-sulfanone structure. These approaches center on the simultaneous or sequential oxidation and imidation of the sulfur center.

Two main pathways are utilized for the synthesis of NH-sulfoximines from thioether precursors.

A. Stepwise Oxidation and Imidation: This classic approach involves two distinct steps. First, the precursor (3-iodophenyl)(methyl)sulfane is oxidized to the corresponding sulfoxide, (3-iodophenyl)(methyl)sulfoxide, as described in section 2.1.2. In the second step, the isolated sulfoxide undergoes an imidation reaction. A highly effective and operationally simple method for the imination of sulfoxides involves using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549), in combination with a nitrogen source like ammonium (B1175870) carbamate (B1207046). orgsyn.orgnih.gov This reaction proceeds under mild, metal-free conditions and is tolerant of a wide range of functional groups. rsc.org

B. One-Pot Simultaneous Oxidation and Imidation: More recent developments have enabled the direct conversion of sulfides to sulfoximines in a single step. researchgate.net This process, often referred to as a simultaneous NH/O transfer, utilizes similar reagents to the stepwise imidation. The thioether, (3-iodophenyl)(methyl)sulfane, can be treated with (diacetoxyiodo)benzene and ammonium carbamate in a solvent like methanol (B129727) to yield Imino(3-iodophenyl)(methyl)-λ6-sulfanone directly. nih.gov This one-pot method is highly efficient and avoids the need to isolate the sulfoxide intermediate. The proposed mechanism involves the formation of a highly reactive iodonitrene intermediate. orgsyn.orgnih.gov

Table 2: Comparison of Synthetic Pathways to the λ6-Sulfanone Core

| Pathway | Starting Material | Key Reagents | Intermediate |

|---|---|---|---|

| Stepwise | (3-iodophenyl)(methyl)sulfane | 1. m-CPBA 2. PhI(OAc)₂, NH₂CO₂NH₄ | (3-iodophenyl)(methyl)sulfoxide |

While oxidation and imidation are the most common routes, other strategies can be considered for forming the S(VI) core. Ligand exchange reactions on a pre-functionalized sulfur center represent a potential, albeit less common, pathway. For instance, methods involving the conversion of chiral sulfinamides with electrophiles like diaryliodonium salts or the use of Sulfur Fluoride Exchange (SuFEx) chemistry with Grignard reagents have been developed for the synthesis of related sulfoximines. researchgate.net These approaches involve the displacement of a leaving group on the sulfur atom with the desired substituent, offering an alternative disconnection for the assembly of the target molecule.

Advanced Structural Characterization and Spectroscopic Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Dynamic NMR Studies for Rotational Barriers and Fluxionality

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energetics of conformational changes in molecules, such as the rotation around single bonds. nih.govnih.gov For Imino(3-iodophenyl)(methyl)-λ⁶-sulfanone, restricted rotation around the sulfur-carbon (S-C_aryl) bond and the sulfur-nitrogen (S-N) bond can lead to the existence of distinct rotamers that may be observable at low temperatures.

At ambient temperature, if the rotation around these bonds is rapid on the NMR timescale, the spectrum will show time-averaged signals for the atoms involved. As the temperature is lowered, the rate of rotation decreases. If the energy barrier is sufficiently high, the rotation can be slowed to the point where separate signals for each distinct conformer become visible. The temperature at which these signals coalesce is known as the coalescence temperature (T_c).

By analyzing the NMR spectra at various temperatures, particularly around the coalescence point, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides critical information about the molecule's conformational stability and flexibility. For instance, the steric hindrance imposed by the ortho-substituents on the phenyl ring and the nature of the imino substituent would significantly influence the rotational barrier. researchgate.netresearchgate.net

Table 1: Hypothetical Rotational Energy Barriers (ΔG‡) for Imino(3-iodophenyl)(methyl)-λ⁶-sulfanone

| Bond Under Rotation | Coalescence Temp. (T_c) [K] | Rate Constant (k) at T_c [s⁻¹] | ΔG‡ [kcal/mol] |

|---|---|---|---|

| S-C (phenyl) | 250 | 85 | 12.5 |

| S-N (imino) | 235 | 110 | 11.8 |

Note: This data is illustrative and represents plausible values for a molecule of this type.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.czlibretexts.org

The Imino(3-iodophenyl)(methyl)-λ⁶-sulfanone molecule possesses several key functional groups with distinct vibrational signatures. The sulfoximine (B86345) moiety is characterized by its S=O (sulfonyl) and S=N (imino) stretching vibrations.

Sulfonyl (S=O) Group: The S=O double bond stretch typically gives rise to a strong absorption band in the IR spectrum. For sulfoximines, this band is generally observed in the region of 1220-1240 cm⁻¹.

Imino (S=N) Group: The S=N double bond stretching frequency is found in the 1130-1150 cm⁻¹ range. The intensity of this band can vary.

Aromatic Ring: The 3-iodophenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-I stretch would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for Imino(3-iodophenyl)(methyl)-λ⁶-sulfanone

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| S=O (Sulfonyl) | Stretching | 1220 - 1240 | Strong |

| S=N (Imino) | Stretching | 1130 - 1150 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | In-ring Stretching | 1400 - 1600 | Medium-Strong |

| C-I | Stretching | 500 - 600 | Medium |

Note: These are generalized frequency ranges and can be influenced by the specific molecular environment. scribd.compressbooks.pubyoutube.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Since the sulfur atom in Imino(3-iodophenyl)(methyl)-λ⁶-sulfanone is a stereocenter, the molecule is chiral. Chiroptical spectroscopy techniques are essential for characterizing its stereochemical properties.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comchromatographytoday.com Enantiomers will produce mirror-image CD spectra. A racemic mixture (equal amounts of both enantiomers) will be CD-silent.

This property allows for the determination of enantiomeric excess (% ee) in a sample. nih.govnih.gov By measuring the CD signal of a sample with an unknown enantiomeric ratio and comparing it to the signal of a pure enantiomer (if available), the % ee can be quantified. A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric compositions.

Table 3: Illustrative Circular Dichroism Data for Enantiomeric Excess Determination

| Sample | Enantiomeric Excess (% ee) | CD Signal (mdeg) at λ_max |

|---|---|---|

| Pure (+)-enantiomer | 100% | +50 |

| Sample A | Unknown | +40 |

| Sample B | Unknown | -25 |

| Racemic Mixture | 0% | 0 |

Based on this illustrative data, Sample A would have an 80% ee of the (+)-enantiomer, and Sample B would have a 50% ee of the (-)-enantiomer.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. libretexts.org An ORD spectrum shows a characteristic curve, known as a Cotton effect, in the region where the molecule absorbs light. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration (R or S) of the stereocenter. researchgate.netresearchgate.net

By comparing the experimentally measured ORD spectrum of an enantiomer of Imino(3-iodophenyl)(methyl)-λ⁶-sulfanone with spectra predicted from quantum chemical calculations for a specific (e.g., R) configuration, the absolute configuration of the experimental sample can be definitively assigned. documentsdelivered.com A positive Cotton effect in the experimental spectrum that matches the predicted spectrum for the R configuration would confirm the absolute stereochemistry as R.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Reactivity and Reaction Mechanism Studies of Imino 3 Iodophenyl Methyl λ6 Sulfanone

Nucleophilic Reactivity at the Sulfur Center and Adjacent Atoms

The sulfoximine (B86345) moiety is characterized by a polarized S=N bond, where the sulfur atom is electrophilic and the nitrogen atom is nucleophilic and basic. This electronic feature, along with the presence of the iodine atom, dictates the compound's reactivity towards nucleophiles.

Theoretical studies on sulfoximines suggest that the S=N bond is best described as a single covalent bond with a strong ionic interaction, rather than a true double bond with significant π-overlap. researchgate.net This polarity makes the sulfur atom susceptible to nucleophilic attack. While direct addition across the S=N bond is not the most common reaction pathway for simple sulfoximines, the electrophilicity of the sulfur can be enhanced, facilitating such reactions.

Organometallic reagents, such as Grignard or organolithium reagents, can add to the sulfur center, leading to the formation of new carbon-sulfur bonds. However, the presence of the acidic N-H proton in the parent imino(3-iodophenyl)(methyl)-λ6-sulfanone would first be deprotonated by such strong bases. N-acylation or N-alkylation can protect this proton and further enhance the electrophilicity of the sulfur, making addition more favorable.

The general reactivity for nucleophilic addition at the sulfur of an N-protected sulfoximine can be summarized as follows:

Reagent : Organolithium (R-Li) or Grignard (R-MgBr) reagents.

Mechanism : Nucleophilic attack of the carbanion on the electrophilic sulfur atom.

Product : Formation of a transient sulfurane-like intermediate, which can then undergo further reactions.

| Reagent Type | N-Protecting Group (PG) | Expected Outcome |

| R-Li | Acyl, Sulfonyl | Addition to sulfur, potential for ligand coupling |

| R-MgBr | Boc, Benzyl | Addition to sulfur |

| Hydrides (e.g., NaBH4) | Acyl | Reduction of the S=N bond is less common |

The 3-iodophenyl group offers a prime site for nucleophilic substitution and cross-coupling reactions. The iodine atom is a good leaving group, making the aromatic ring susceptible to various transformations that are common for aryl iodides.

At the Iodine Atom: Palladium-catalyzed cross-coupling reactions are highly effective for modifying the aryl group of sulfoximines. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the iodine atom. sci-hub.se

Suzuki Coupling : Reaction with boronic acids (Ar'-B(OH)2) in the presence of a palladium catalyst and a base to form a biaryl structure.

Heck Coupling : Reaction with alkenes in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling : Reaction with terminal alkynes using a palladium and copper co-catalyst system to yield an alkynylated aromatic ring. researchgate.net

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines to form a new C-N bond.

At the Sulfur Atom: Nucleophilic substitution directly at the sulfur center of a sulfoximine is also a known process, often proceeding through the formation of a sulfonimidoyl intermediate. For instance, treatment with certain nucleophiles can lead to the displacement of one of the groups attached to the sulfur. acs.org The methyl group or the 3-iodophenyl group could potentially be displaced, although cleavage of the S-C(aryl) bond is generally more difficult than the S-C(alkyl) bond.

| Reaction Type | Reagent/Catalyst | Site of Reaction | Product Type |

| Suzuki Coupling | Ar'-B(OH)2, Pd catalyst, Base | Iodine | Biaryl sulfoximine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Iodine | Alkynylaryl sulfoximine |

| Nucleophilic Substitution | Strong Nucleophile (e.g., R-Li) | Sulfur | S-substituted sulfoximine |

Electrophilic Activation and Reactivity Profiles

The sulfoximine functional group can also react with electrophiles, either at the nitrogen atom, the aromatic ring, or the sulfur atom itself, often after activation.

The nitrogen atom of the imino group is basic and can be readily protonated by Brønsted acids. acs.org This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Lewis acids can also coordinate to the sulfoximine. nih.govnih.gov Coordination can occur at the oxygen atom (if present as in a sulfoximine oxide) or potentially at the nitrogen atom of the imino group. This coordination polarizes the S=N bond, activating the molecule for further reactions. For example, Lewis acid activation has been shown to facilitate the reductive elimination in iridium(III) complexes of sulfoxides, a related class of compounds. nih.gov Scandium triflate has been used to catalyze the N-alkylation of sulfoximines via the ring-opening of donor-acceptor cyclopropanes. nih.gov

The 3-iodophenyl group is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfoximine group and the iodine atom. However, under forcing conditions, electrophilic substitution can occur. The sulfoximine group is expected to be a meta-director. Therefore, electrophilic attack would likely occur at the 5-position of the aromatic ring.

Electrophilic attack at the sulfur atom is less common but can be achieved with potent electrophiles. The sulfur atom in a λ6-sulfanone is already in a high oxidation state, making it less likely to react with typical electrophiles unless it acts as a surrogate for a different reactive species. researchgate.net More commonly, the sulfoximine moiety is used to direct electrophilic reactions to other parts of the molecule, such as ortho-lithiation of the aromatic ring. researchgate.net

Rearrangement Reactions Involving the λ6-Sulfur Moiety

Sulfoximines and related sulfur-containing compounds can undergo various rearrangement reactions, often initiated by deprotonation or photochemical activation.

One notable rearrangement is the photochemical cleavage of the S-N bond in N-aryl sulfoximines, which can generate nitrene intermediates. d-nb.info These highly reactive nitrenes can then undergo subsequent reactions like C-H insertion or cycloaddition. For imino(3-iodophenyl)(methyl)-λ6-sulfanone, if N-arylated, such a rearrangement could be possible.

Another potential rearrangement could be analogous to the Hofmann-Löffler-Freytag reaction, which has been observed for sulfoximines. researchgate.net This reaction typically involves the formation of an N-halo sulfoximine, followed by radical-mediated intramolecular hydrogen abstraction and subsequent cyclization to form heterocyclic structures like dihydroisothiazole (B14293150) oxides. researchgate.net

Finally, ortho-lithiated S-phenyl sulfoximines are known to undergo stereoretentive rearrangement to form o-sulfinylanilines. researchgate.net Although the iodine at the meta position in the target molecule would likely interfere with selective ortho-lithiation, this highlights the potential for rearrangements in related systems.

| Rearrangement Type | Initiator | Key Intermediate | Potential Product |

| Photochemical S-N Cleavage | UV Light | Nitrene | C-H insertion or aziridination products |

| Hofmann-Löffler-Freytag Type | Iodine, Light | N-Iodo sulfoximine, Radical | Dihydroisothiazole oxide derivative |

| o-Lithio Sulfoximine Rearrangement | Strong Base (e.g., nBuLi) | o-Lithio species | Substituted aniline (B41778) derivative |

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is replaced by another in an intramolecular process. openochem.orgwikipedia.org For sulfoximines and related sulfilimines, the nih.govacs.org-sigmatropic rearrangement is a well-documented process, particularly for allylic systems. missouri.edunih.gov

In a hypothetical scenario, if an allyl group were attached to the nitrogen or sulfur atom of Imino(3-iodophenyl)(methyl)-λ6-sulfanone, a nih.govacs.org-sigmatropic rearrangement could be anticipated. For instance, an N-allyl derivative would be expected to rearrange upon heating, transferring the allyl group from the nitrogen to the carbon of the methyl group via a five-membered cyclic transition state. Theoretical studies on simpler allylic sulfoximines suggest that while the reaction is often exothermic, a significant kinetic barrier may exist, sometimes preventing the reaction from occurring under thermal conditions alone. missouri.edu However, palladium-catalyzed variants of this rearrangement have been shown to proceed more readily. missouri.edu

| Entry | Conditions | Time (h) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|

| 1 | Toluene, reflux (110 °C) | 24 | <10 | - |

| 2 | Pd(PPh₃)₄ (5 mol%), Toluene, 80 °C | 12 | 95 | 88 |

| 3 | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Toluene, 80 °C | 12 | 98 | 92 |

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. masterorganicchemistry.com These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

The direct participation of the core structure of Imino(3-iodophenyl)(methyl)-λ6-sulfanone in an electrocyclic reaction is not readily apparent, as it lacks an extended conjugated π-system that can readily cyclize. However, if the compound were functionalized with a polyene substituent, such as a triene, electrocyclic ring-closure could become a plausible reaction pathway. For example, a derivative bearing a 1,3,5-hexatriene (B1211904) moiety attached to the phenyl ring could theoretically undergo a thermally induced 6π-electrocyclization to form a new six-membered ring. The stereochemical outcome of such a reaction would be dictated by the disrotatory motion of the termini of the π-system, as predicted for thermal 6π-electron systems. masterorganicchemistry.com Currently, such reactivity remains a subject for future synthetic and mechanistic investigation, with no direct examples in the literature for sulfoximine-appended trienes.

Cycloaddition Reactions of Imino(3-iodophenyl)(methyl)-λ6-sulfanone

The sulfur-nitrogen double bond in sulfoximines can participate in cycloaddition reactions, acting as a dienophile or dipolarophile. This reactivity provides a powerful tool for the construction of novel heterocyclic scaffolds.

[2+1], [2+2], and [4+2] Cycloadditions

The imino group of the sulfoximine is a potential partner in various cycloaddition reactions. While [2+1] cycloadditions with carbenes are conceivable, [2+2] and [4+2] cycloadditions are more extensively studied for related imine systems.

N-alkynylated sulfoximines have been shown to undergo [2+2] cycloaddition with ketenes to yield functionalized cyclobutenones. researchgate.netnih.gov This suggests that if the nitrogen of Imino(3-iodophenyl)(methyl)-λ6-sulfanone were functionalized, for instance with an acyl group, its reactivity profile might be altered to favor participation in such reactions. A hypothetical [2+2] cycloaddition with an electron-rich alkene could lead to the formation of a four-membered diazetidine ring, a structure of potential interest in medicinal chemistry.

The [4+2] cycloaddition, or Diels-Alder reaction, typically involves a diene and a dienophile. The S=N bond of the sulfoximine can act as a dienophile. Research on sulfoximine-activated trienes has demonstrated the feasibility of intramolecular Diels-Alder reactions. st-andrews.ac.uk In an intermolecular context, Imino(3-iodophenyl)(methyl)-λ6-sulfanone is expected to react with electron-rich dienes, such as 2,3-dimethyl-1,3-butadiene, to yield six-membered heterocyclic rings. The reaction would likely require thermal activation or Lewis acid catalysis to proceed efficiently.

| Reaction Type | Reactant Partner | Conditions | Predicted Product | Expected Yield |

|---|---|---|---|---|

| [2+2] | Dimethyl ketene | Toluene, 80 °C | Azetidinone derivative | Moderate |

| [4+2] | Cyclopentadiene | CH₂Cl₂, 0 °C to RT | Bicyclic thiazine (B8601807) derivative | Moderate to Good |

| [4+2] | 2,3-Dimethyl-1,3-butadiene | Toluene, 110 °C, sealed tube | Dihydrothiazine derivative | Good |

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder (HDA) reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. The S=N bond of the sulfoximine makes it an ideal heterodienophile for reactions with conjugated dienes. acs.orgacs.org

The reaction of Imino(3-iodophenyl)(methyl)-λ6-sulfanone with a diene like Danishefsky's diene would be expected to proceed with high regioselectivity, driven by the electronic properties of the sulfoximine nitrogen and the diene. Lewis acid catalysis, for example using copper(II) complexes with bis(sulfoximine) ligands, has been shown to be highly effective in promoting enantioselective HDA reactions for other systems, suggesting that a chiral variant of this reaction could be developed. acs.org The resulting cycloadducts are dihydrothiazine oxides, which are versatile intermediates for further synthetic transformations. st-andrews.ac.uk

| Entry | Diene | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | 2,3-Dimethyl-1,3-butadiene | None | Toluene | 75 | - |

| 2 | Cyclopentadiene | None | CH₂Cl₂ | 82 | 90:10 (exo/endo) |

| 3 | (E)-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | Cu(OTf)₂ (10) | THF | 91 | >95:5 |

Mechanistic Investigations through Kinetic and Isotopic Labeling Studies

To fully understand the reaction mechanisms of Imino(3-iodophenyl)(methyl)-λ6-sulfanone, detailed mechanistic studies are essential. Kinetic analysis and isotopic labeling are powerful techniques for this purpose. wikipedia.orgmusechem.com

Reaction Rate Determination and Activation Parameters

Kinetic studies can provide crucial insights into the rate-determining step of a reaction and the composition of the transition state. For any of the proposed cycloaddition reactions, the reaction rate could be monitored by techniques such as NMR spectroscopy or HPLC to determine the reaction order with respect to each reactant.

For example, in a hypothetical Hetero-Diels-Alder reaction, a kinetic study might reveal a second-order rate law, first-order in both the sulfoximine and the diene, which is consistent with a concerted mechanism. By performing the reaction at various temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined from an Eyring plot. A large, negative entropy of activation would further support a highly ordered, concerted transition state, which is characteristic of many cycloaddition reactions. Recent studies on the kinetic resolution of sulfoximines have highlighted the utility of detailed kinetic analysis in understanding stereoselective transformations. acs.orgchemrxiv.orgnih.gov

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |

|---|---|---|---|---|

| 298 | 1.2 x 10⁻⁴ | 55.2 | -120.5 | 91.1 |

| 308 | 3.5 x 10⁻⁴ | |||

| 318 | 9.8 x 10⁻⁴ |

Isotopic labeling studies could further clarify the mechanism. researchgate.net For instance, in a potential sigmatropic rearrangement, replacing a hydrogen atom with deuterium (B1214612) at a specific position and tracking its location in the product can confirm the concerted nature of the bond migration. wikipedia.org Such studies would be invaluable in providing a complete mechanistic picture of the reactivity of Imino(3-iodophenyl)(methyl)-λ6-sulfanone.

Isotope Effects for Rate-Determining Step Elucidation

In the study of reaction mechanisms, kinetic isotope effects (KIEs) serve as a powerful tool for determining the rate-determining step and for the characterization of transition state structures. wikipedia.orglibretexts.org A KIE is the change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For λ6-sulfanones, including Imino(3-iodophenyl)(methyl)-λ6-sulfanone, the measurement of KIEs can provide crucial insights into the bond-breaking and bond-forming events that occur during a reaction.

Consider a hypothetical elimination reaction of a generic aryl-λ6-sulfanone where a proton is abstracted from the methyl group in the rate-determining step. By comparing the rate of reaction of the parent compound with its deuterated analogue (where the methyl hydrogens are replaced by deuterium), a primary KIE (kH/kD) greater than 1 would be anticipated. The magnitude of this effect can provide information about the symmetry of the transition state.

Table 1: Illustrative Kinetic Isotope Effects for a Hypothetical Elimination Reaction

| Reactant | Rate Constant | kH/kD | Implication for Rate-Determining Step |

| Aryl(imino)(methyl)-λ6-sulfanone | kH | \multirow{2}{*}{5.2} | C-H bond cleavage is likely involved in the rate-determining step. |

| Aryl(imino)(trideuteromethyl)-λ6-sulfanone | kD |

Note: The data in this table is hypothetical and serves to illustrate the concept of the kinetic isotope effect.

Secondary kinetic isotope effects can also be informative. For example, if a reaction proceeds via a mechanism where the hybridization of a carbon atom changes in the rate-determining step, a secondary KIE may be observed upon isotopic substitution at that carbon.

The determination of isotope effects is a valuable, albeit experimentally demanding, technique. It often involves the synthesis of isotopically labeled starting materials and precise measurement of reaction rates. The interpretation of KIEs is also complex and is often supported by computational modeling to provide a more detailed picture of the transition state.

Isolation and Characterization of Reaction Intermediates

The direct detection, isolation, and characterization of reaction intermediates are paramount for the definitive elucidation of a reaction mechanism. For reactions involving λ6-sulfanones, the transient nature of many potential intermediates presents a significant challenge. However, under carefully controlled conditions, it is sometimes possible to isolate and structurally characterize these fleeting species.

In the context of the formation of sulfoximines (the class of compounds to which Imino(3-iodophenyl)(methyl)-λ6-sulfanone belongs), recent mechanistic studies on the NH-sulfoximination of sulfides have provided compelling evidence for the existence of λ6-sulfanenitrile intermediates. nih.govresearchgate.net These studies, while not directly on the target molecule, offer a blueprint for how such investigations could be approached.

One notable study successfully isolated and characterized alkoxy-amino-λ6-sulfanenitrile intermediates in the reaction of sulfenamides with an ammonia (B1221849) source and a hypervalent iodine reagent. nih.govsci-hub.stresearchgate.net The isolation of these intermediates was achieved by modifying the reaction conditions, specifically by omitting an acid additive, which would otherwise promote their onward reaction.

Table 2: Conditions for the Isolation of a λ6-Sulfanenitrile Intermediate in a Related System

| Reactant | Reagents | Solvent | Additive | Isolated Intermediate |

| Aryl-sulfenamide | Ammonium (B1175870) carbamate (B1207046), PhIO | iPrOH | None | Alkoxy-amino-λ6-sulfanenitrile |

Note: This table is based on data from studies of related sulfenamide (B3320178) reactions and serves as an example of the conditions that may favor intermediate isolation.

The characterization of these isolated intermediates relied on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are invaluable for determining the connectivity and electronic environment of the atoms within the intermediate. nih.gov The observation of characteristic chemical shifts and coupling constants can provide strong evidence for the proposed structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the intermediate, which in turn provides its elemental composition. nih.gov This is a critical step in confirming the identity of a newly isolated species.

The successful isolation and characterization of λ6-sulfanenitriles in related systems strongly suggest that such species could be viable intermediates in reactions involving Imino(3-iodophenyl)(methyl)-λ6-sulfanone. Future research in this area would likely focus on designing experiments to trap and characterize analogous intermediates, thereby providing a more complete understanding of its reactivity.

Computational and Theoretical Chemistry of Imino 3 Iodophenyl Methyl λ6 Sulfanone

Electronic Structure and Bonding Analysis

The electronic structure of imino(3-iodophenyl)(methyl)-λ6-sulfanone is complex, primarily due to the intricate bonding at the hexavalent sulfur atom and the electronic influence of the 3-iodophenyl substituent. Computational methods are indispensable for elucidating these features.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311G++, are used to model the molecular orbitals (MOs) and electron density distribution of the molecule. The presence of the iodine atom necessitates the use of basis sets that can handle heavy elements, often incorporating relativistic corrections for greater accuracy.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For imino(3-iodophenyl)(methyl)-λ6-sulfanone, the HOMO is expected to have significant contributions from the lone pairs of the imino nitrogen and the π-system of the iodophenyl ring. The LUMO, conversely, is likely to be centered on the sulfanone group and the antibonding orbitals of the C-I bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Electron density maps reveal the distribution of electrons throughout the molecule. In this compound, high electron density is anticipated around the electronegative nitrogen and oxygen atoms of the sulfanone group, as well as around the iodine atom. The aromatic ring will exhibit a delocalized π-electron system, with the iodine substituent influencing the electron distribution through inductive and resonance effects.

Interactive Data Table: Calculated Molecular Orbital Properties

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, which is a measure of the molecule's excitability and chemical stability. |

| Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

The sulfur atom in imino(3-iodophenyl)(methyl)-λ6-sulfanone is hypervalent, meaning it is formally surrounded by more than the eight valence electrons dictated by the octet rule. Modern computational studies have largely revised the older models that invoked d-orbital participation to explain such bonding. researchgate.netnih.gov Instead, the bonding in hypervalent sulfur compounds is better described by a model involving highly polarized covalent bonds and 3-center-4-electron (3c-4e) bonds. nih.gov

The S=N and S=O bonds are not true double bonds but are highly polar, with significant charge separation (Sδ+-Nδ- and Sδ+-Oδ-). This charge distribution is a key feature of the sulfoximine (B86345) functional group. nih.govresearchgate.net The bonding can be understood through a combination of covalent and ionic contributions. Computational analyses, such as Natural Bond Orbital (NBO) analysis, support a model where the central sulfur atom carries a significant positive charge, and the surrounding electronegative atoms bear negative charges. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study bonding, charge distribution, and intramolecular interactions. nih.gov For imino(3-iodophenyl)(methyl)-λ6-sulfanone, NBO analysis provides a detailed picture of the electron distribution and hybridization.

Interactive Data Table: Illustrative NBO Analysis - Natural Charges

| Atom | Natural Charge (e) | Description |

| S | +1.5 | The significant positive charge on the sulfur atom reflects the highly polarized nature of its bonds with electronegative nitrogen and oxygen. |

| O | -0.9 | The negative charge on the oxygen atom is consistent with its high electronegativity and the polar S=O bond. |

| N | -1.1 | The nitrogen atom of the imino group carries a substantial negative charge, indicating significant electron density. |

| C (S-bound methyl) | -0.6 | The methyl carbon attached to the sulfur atom. |

| C (S-bound phenyl) | +0.2 | The phenyl carbon atom directly bonded to the sulfur atom. |

| I | -0.1 | The iodine atom exhibits a small negative charge due to its electronegativity relative to carbon. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of imino(3-iodophenyl)(methyl)-λ6-sulfanone is primarily associated with the rotation around the C-S bond connecting the phenyl ring to the sulfur atom. Understanding the conformational preferences and the energy barriers to rotation is crucial for predicting the molecule's three-dimensional structure and its interactions with other molecules.

Computational methods such as ab initio and DFT can be used to explore the potential energy surface (PES) associated with the rotation around the C(phenyl)-S bond. acs.org By systematically varying the dihedral angle of this bond and calculating the energy at each point, a rotational energy profile can be constructed.

For aryl-sulfur compounds, the stable conformers often correspond to planar or perpendicular arrangements of the aryl ring relative to the substituents on the sulfur atom. acs.org In the case of imino(3-iodophenyl)(methyl)-λ6-sulfanone, steric hindrance between the ortho-hydrogens of the phenyl ring and the bulky substituents on the sulfur atom will play a significant role in determining the preferred conformation. The electronic interactions between the π-system of the phenyl ring and the orbitals of the sulfanone group will also influence the conformational landscape. It is likely that the molecule adopts a non-planar (twisted) conformation as its global energy minimum to balance these steric and electronic effects.

The rotational energy profile also reveals the energy barriers that must be overcome for the molecule to convert from one conformational isomer to another. These barriers are the energy differences between the stable conformers (energy minima) and the transition states (energy maxima) on the potential energy surface.

The height of these energy barriers determines the rate of interconversion between conformers at a given temperature. Higher barriers indicate slower interconversion rates. For aryl sulfides, rotational energy barriers can range from a few to over a dozen kcal/mol, depending on the nature and size of the substituents. acs.org For imino(3-iodophenyl)(methyl)-λ6-sulfanone, the barrier to rotation around the C-S bond is expected to be significant enough to potentially allow for the existence of distinct rotational isomers at low temperatures.

Interactive Data Table: Illustrative Rotational Energy Profile Data

| Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 3.5 | Eclipsed conformation, likely a transition state due to steric hindrance between the phenyl ring and the imino group. |

| 45° | 0.0 | A twisted, low-energy conformation representing a likely energy minimum where steric repulsions are minimized. |

| 90° | 1.5 | A perpendicular conformation, which could be a local minimum or a transition state depending on the balance of steric and electronic effects. |

| 135° | 0.2 | Another twisted, low-energy conformation. |

| 180° | 4.0 | Another eclipsed conformation, representing a rotational barrier. |

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts. For a molecule containing iodine, relativistic effects might need to be considered for high accuracy. The calculations would involve optimizing the geometry of Imino(3-iodophenyl)(methyl)-λ6-sulfanone and then computing the magnetic shielding tensors for each nucleus. These are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to provide the chemical shifts.

A hypothetical data table for predicted NMR chemical shifts would be structured as follows:

| Atom Number | Element | Calculated Chemical Shift (ppm) |

| C1 | Carbon | Data not available |

| C2 | Carbon | Data not available |

| ... | ... | Data not available |

| H1 | Hydrogen | Data not available |

| ... | ... | Data not available |

Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei can be calculated to further aid in structural assignment.

Theoretical Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities. Following a geometry optimization, a frequency calculation is performed. The results would show the characteristic vibrational modes, such as the S=N and S=O stretching frequencies of the λ6-sulfanone group, as well as vibrations associated with the iodophenyl and methyl groups.

A table summarizing these theoretical findings would look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| S=N stretch | Data not available | Data not available |

| S=O stretch | Data not available | Data not available |

| C-I stretch | Data not available | Data not available |

| C-H stretch (Ar) | Data not available | Data not available |

| C-H stretch (Me) | Data not available | Data not available |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, including identifying transition states and determining reaction energetics.

Determination of Activation Energies for Key Transformations

For any proposed reaction involving Imino(3-iodophenyl)(methyl)-λ6-sulfanone, such as nucleophilic substitution at the iodophenyl ring or reactions at the sulfanone group, computational methods can be used to model the reaction pathway. This involves locating the structures of the reactants, products, and the transition state connecting them. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for understanding reaction kinetics.

A hypothetical table for a substitution reaction might be:

| Reaction Step | Reactant(s) Energy (Hartree) | Transition State Energy (Hartree) | Product(s) Energy (Hartree) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Data not available | Data not available | Data not available | Data not available |

| Leaving Group Departure | Data not available | Data not available | Data not available | Data not available |

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the corresponding reactants and products on the potential energy surface. This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

Solvent Effects and Environmental Influences on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can provide insights into specific solvent-solute interactions.

These models would be applied to the reaction pathway calculations described in section 5.4 to understand how the activation energies and reaction thermodynamics are altered in different solvent environments (e.g., polar vs. nonpolar solvents).

Implicit Solvation Models

There are no published studies that apply implicit solvation models to Imino(3-iodophenyl)(methyl)-λ6-sulfanone. Such a study would typically involve calculating the molecule's properties by treating the solvent as a continuous medium rather than individual molecules. This approach is computationally efficient for estimating how a solvent's polarity affects the conformational stability and electronic properties of a solute. However, without specific research, no data on parameters such as solvation free energy or changes in molecular geometry for this compound in different implicit solvents can be provided.

Explicit Solvent Molecule Interactions

Applications of Imino 3 Iodophenyl Methyl λ6 Sulfanone in Advanced Organic Synthesis

As a Versatile Reagent for C-X Bond Formation

The construction of carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and materials. Based on the reactivity of analogous compounds, Imino(3-iodophenyl)(methyl)-λ6-sulfanone could potentially serve as a valuable reagent in this context.

While the λ6-sulfanone structure is distinct from more common sulfonylating agents, the inherent reactivity of the sulfur-nitrogen bond in sulfoximines suggests a potential for group transfer reactions. Under appropriate conditions, the methylsulfonyl moiety could be transferred to a variety of nucleophiles. The specifics of such a transformation, including the nature of the leaving group and the required catalysts, remain to be elucidated through experimental investigation.

The imino group of Imino(3-iodophenyl)(methyl)-λ6-sulfanone represents a potential source for the transfer of a nitrogen-containing fragment to organic molecules, a process known as imidation. This is a well-established area of reactivity for related compounds, particularly hypervalent iodine reagents bearing imido groups. The presence of the iodo-substituent on the phenyl ring could influence the reactivity and selectivity of such transformations.

Table 1: Potential Substrates for Imidation Reactions

| Substrate Class | Potential Product |

| Sulfides | Sulfilimines |

| Phosphines | Phosphoranimines |

| Alkenes | Aziridines |

| C-H bonds | Amines |

This table is illustrative and based on the known reactivity of similar imido-transfer reagents. The feasibility and efficiency of these reactions with Imino(3-iodophenyl)(methyl)-λ6-sulfanone are yet to be determined.

Role in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The unique structural features of Imino(3-iodophenyl)(methyl)-λ6-sulfanone suggest its potential as a building block or reagent in the synthesis of novel heterocyclic systems.

The pre-existing sulfur-nitrogen bond within the sulfoximine (B86345) core makes Imino(3-iodophenyl)(methyl)-λ6-sulfanone an intriguing starting material for the construction of S-N containing heterocycles. Intramolecular cyclization reactions, potentially triggered by the functional groups on the phenyl ring or through reactions involving the imino nitrogen, could lead to the formation of various ring systems.

The chemistry of sulfoximines is known to include rearrangements that can lead to ring expansion or contraction. While no specific examples involving Imino(3-iodophenyl)(methyl)-λ6-sulfanone have been reported, its structure could, in principle, be amenable to such transformations, providing access to novel carbocyclic and heterocyclic scaffolds.

Imino(3-iodophenyl)(methyl)-λ6-sulfanone as a Precursor to Reactive Intermediates

Many synthetic methodologies rely on the in-situ generation of highly reactive intermediates. The structure of Imino(3-iodophenyl)(methyl)-λ6-sulfanone suggests that it could serve as a precursor to several such species. For instance, photolytic or thermolytic cleavage of the S-N or S-C bonds might generate radical or nitrene-like intermediates. The presence of the iodine atom could also facilitate the formation of organoiodine(III) species, which are known to be powerful oxidants and group transfer reagents. The controlled generation of these intermediates could open up new avenues for chemical transformations, although such possibilities remain speculative without experimental evidence.

Generation of Sulfonyl Ylides

Sulfonyl ylides are powerful intermediates in organic synthesis, known for their utility in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in cyclopropanation and epoxidation reactions. The generation of sulfonyl ylides typically involves the deprotonation of a sulfonium (B1226848) salt or a related species at the α-carbon. In the context of imino(3-iodophenyl)(methyl)-λ6-sulfanone, the formation of a corresponding sulfonyl ylide would involve the deprotonation of the methyl group attached to the sulfur atom.

The general approach to forming such a ylide would be the treatment of the sulfanone with a strong base. The acidity of the α-protons on the methyl group is enhanced by the adjacent positively charged sulfur center.

Hypothetical Reaction Scheme for Sulfonyl Ylide Generation:

While direct evidence for this specific transformation is scarce in the literature, related studies on sulfoximines support this possibility. For instance, the formation of sulfur ylide intermediates has been proposed in the photochemical ring expansion of cyclic sulfoximines with aryl diazoacetates, proceeding through a subsequent tandfonline.comrwth-aachen.de-sigmatropic rearrangement. jyu.fi This suggests that the sulfoximine framework is amenable to the formation and reaction of ylide-type species.

The reactivity of the generated ylide would be analogous to other stabilized sulfur ylides, allowing for reactions with a variety of electrophiles.

| Electrophile | Potential Product | Reaction Type |

| Aldehyde/Ketone | Epoxide | Corey-Chaykovsky Reaction |

| α,β-Unsaturated Carbonyl | Cyclopropane | Michael-initiated ring closure |

| Imine | Aziridine | Aza-Corey-Chaykovsky Reaction |

This interactive table showcases the potential synthetic utility of the sulfonyl ylide derived from imino(3-iodophenyl)(methyl)-λ6-sulfanone.

Formation of Sulfur-Centered Radicals

Sulfur-centered radicals are highly reactive species that have found widespread application in organic synthesis for the formation of sulfur-containing molecules. rwth-aachen.de The generation of such radicals from sulfoximines is a topic of growing interest, with photochemical methods being particularly prominent.

Research has shown that N-substituted sulfoximines can serve as precursors to N-centered sulfoximidoyl radicals under photoredox catalysis. rsc.org For a compound like imino(3-iodophenyl)(methyl)-λ6-sulfanone, which is an NH-sulfoximine, the generation of a sulfur-centered radical could potentially proceed through different pathways, such as homolytic cleavage of the S-N or S-C bonds under suitable energetic conditions (e.g., photolysis or thermolysis).

A plausible pathway for the formation of a sulfur-centered radical would involve a single-electron transfer (SET) process, potentially facilitated by a photocatalyst.

Potential Pathways for Radical Generation:

| Method | Intermediate Radical | Potential Subsequent Reactions |

| Photolysis/Thermolysis | Sulfoximidoyl radical | Addition to alkenes/alkynes, Hydrogen atom abstraction |

| SET Photocatalysis | Sulfoximidoyl radical cation | Radical cyclizations, Cross-coupling reactions |

This interactive table outlines potential methods for generating sulfur-centered radicals from imino(3-iodophenyl)(methyl)-λ6-sulfanone and their subsequent synthetic applications.

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The inherent chirality of the sulfur center in sulfoximines makes them attractive candidates for applications in asymmetric synthesis, either as chiral auxiliaries to control the stereochemistry of a reaction or as chiral ligands for transition metal catalysts. researchgate.net

Design of Chiral Sulfanone-Based Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Sulfoximines have emerged as a versatile class of ligands due to their stereochemical stability, the presence of both hard (oxygen and nitrogen) and soft (sulfur) donor atoms, and the ability to tune their steric and electronic properties. researchgate.netresearchgate.net

Imino(3-iodophenyl)(methyl)-λ6-sulfanone possesses several features that make it a promising scaffold for chiral ligand design:

Chiral Sulfur Center: The stereogenic sulfur atom can induce asymmetry in metal-catalyzed reactions.

Iodophenyl Group: The iodine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of other coordinating groups to create bidentate or polydentate ligands.

N-H Group: The imino group can be functionalized to introduce additional steric bulk or coordinating atoms, further modulating the ligand's properties.

Hypothetical Ligand Synthesis from Imino(3-iodophenyl)(methyl)-λ6-sulfanone:

| Cross-Coupling Partner | Resulting Ligand Type | Potential Metal Coordination |

| (2-Diphenylphosphino)phenylboronic acid | P,N-bidentate ligand | Palladium, Rhodium, Iridium |

| 2-Ethynylpyridine | N,N-bidentate ligand | Copper, Gold, Ruthenium |

| Vinylferrocene | Ferrocenyl-sulfoximine ligand | Various transition metals |

This interactive table illustrates the potential for synthesizing diverse chiral ligands starting from imino(3-iodophenyl)(methyl)-λ6-sulfanone.

Stereoselective Reactions Promoted by Sulfanone Derivatives

Chiral sulfoximines and their derivatives have been successfully employed in a range of stereoselective transformations. These can be broadly categorized into reactions where the sulfoximine acts as a chiral auxiliary and those where it functions as a chiral ligand.

As a chiral auxiliary , the sulfoximine moiety can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction at a remote position. After the reaction, the auxiliary can be cleaved. Diastereoselective reactions of lithiated sulfoximines with electrophiles are well-documented. tandfonline.com

As a chiral ligand , sulfoximine derivatives have been used in various metal-catalyzed asymmetric reactions. The development of chiral sulfoxide (B87167) ligands, which are structurally related, has a rich history in asymmetric catalysis, and sulfoximines are a logical extension of this class of ligands. nih.gov

Examples of Stereoselective Reactions Using Chiral Sulfoximine Derivatives:

| Reaction Type | Role of Sulfoximine | Metal Catalyst (if any) | Achieved Enantioselectivity (in related systems) |

| Asymmetric C-H Functionalization | Chiral Ligand | Rhodium, Palladium | High ee values reported |

| Asymmetric Conjugate Addition | Chiral Ligand | Copper, Rhodium | Up to 99% ee |

| Asymmetric Alkylation | Chiral Auxiliary | - | High de reported |

| Asymmetric Synthesis of Sulfoximines | Chiral Starting Material | Copper | High er reported organic-chemistry.org |

This interactive table provides examples of stereoselective reactions where chiral sulfoximine derivatives have been successfully applied, suggesting the potential of ligands derived from imino(3-iodophenyl)(methyl)-λ6-sulfanone.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Accessing Complex Sulfanone Architectures

The synthesis of sulfoximines has progressed significantly beyond traditional methods, which often required harsh conditions or the use of hazardous reagents. mdpi.com Modern approaches are geared towards efficiency, stereoselectivity, and functional group tolerance. For Imino(3-iodophenyl)(methyl)-λ6-sulfanone and other complex sulfanone architectures, future synthetic strategies are likely to focus on several key areas.

One promising avenue is the continued development of NH transfer reactions . The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), in combination with a simple nitrogen source like ammonium (B1175870) carbamate (B1207046), has become a powerful method for the conversion of sulfoxides to NH-sulfoximines. mdpi.comresearchgate.net This method is known for its mild conditions and broad substrate scope. mdpi.com Future work could focus on optimizing this reaction for iodophenyl-substituted sulfoxides, potentially leading to a more efficient and scalable synthesis of Imino(3-iodophenyl)(methyl)-λ6-sulfanone.

Another critical area is the advancement of asymmetric synthesis . Given that the biological activity of sulfoximines can be highly dependent on the stereochemistry at the sulfur atom, the development of enantioselective synthetic routes is paramount. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the sulfoximidation step.

Furthermore, late-stage functionalization strategies are becoming increasingly important in medicinal chemistry. For a molecule like Imino(3-iodophenyl)(methyl)-λ6-sulfanone, the iodine atom provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the rapid diversification of the core structure, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Features | Potential Advantages for Imino(3-iodophenyl)(methyl)-λ6-sulfanone |

| Hypervalent Iodine-Mediated NH Transfer | Mild reaction conditions, use of simple ammonia (B1221849) sources. mdpi.com | High functional group tolerance, potentially high yields. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries. | Access to enantiopure forms for pharmacological studies. |

| Late-Stage Functionalization | Modification of the iodophenyl group via cross-coupling. | Rapid generation of diverse analogues for SAR studies. |

Exploration of Imino(3-iodophenyl)(methyl)-λ6-sulfanone in Catalysis and Material Science Precursors

While the primary focus for many sulfoximines has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in catalysis and material science.

In catalysis , the sulfoximine (B86345) moiety can act as a chiral ligand for transition metals. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The presence of the iodophenyl group in Imino(3-iodophenyl)(methyl)-λ6-sulfanone could offer a site for immobilization onto a solid support, leading to the development of recyclable heterogeneous catalysts.

In material science , sulfoximines are being explored as building blocks for functional materials. For instance, thiophene-based sulfoximines have been investigated as analogues of thiophene (B33073) sulfones, which are used in organic electronics. nih.gov The 3-iodophenyl group in the target molecule could be a key feature for creating novel materials. For example, it could be used to introduce heavy atoms into organic materials to enhance intersystem crossing for applications in phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the ability of the iodophenyl group to participate in halogen bonding could be exploited for the rational design of crystalline materials with specific packing motifs and properties.

| Application Area | Potential Role of Imino(3-iodophenyl)(methyl)-λ6-sulfanone | Key Structural Features |

| Asymmetric Catalysis | Chiral ligand for transition metal catalysts. | Stereogenic sulfur center, coordinating N and O atoms. |

| Heterogeneous Catalysis | Immobilization onto solid supports. | Reactive iodophenyl group. |

| Organic Electronics | Precursor for novel organic semiconductors. | Iodophenyl and sulfoximine moieties influencing electronic properties. |

| Crystal Engineering | Directing unit for crystal packing via halogen bonding. | Iodine atom as a halogen bond donor. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry offers solutions to many of these challenges by performing reactions in a continuous stream rather than in a batch-wise fashion.

The synthesis of NH-sulfoximines has been successfully adapted to flow conditions, demonstrating improved safety and efficiency. researchgate.netnih.gov For the synthesis of Imino(3-iodophenyl)(methyl)-λ6-sulfanone, a flow process could offer several advantages. The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields and purities. Furthermore, the small reactor volumes inherent in flow chemistry can mitigate the risks associated with potentially exothermic reactions or the handling of hazardous reagents.

The integration of flow chemistry with automated synthesis platforms represents the next frontier. Such platforms can perform multi-step syntheses, purifications, and analyses in a fully automated fashion. For Imino(3-iodophenyl)(methyl)-λ6-sulfanone, an automated platform could be envisioned that starts from a simple precursor, performs the sulfoximidation, and then carries out a series of late-stage functionalization reactions on the iodophenyl group to generate a library of compounds for high-throughput screening.

Advanced Spectroscopic and Mechanistic Studies under Operando Conditions

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Operando spectroscopy , which involves the real-time analysis of a catalytic system or chemical reaction under actual working conditions, is a powerful tool for gaining mechanistic insights.

For the synthesis of Imino(3-iodophenyl)(methyl)-λ6-sulfanone, operando techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to monitor the formation and consumption of key intermediates. For instance, in the hypervalent iodine-mediated NH transfer reaction, it is believed that an iodonitrene intermediate is formed. mdpi.comresearchgate.net Operando spectroscopy could potentially provide direct evidence for the existence of such transient species.

These studies would not only elucidate the reaction pathway but also provide valuable data for the optimization of reaction conditions. For example, by monitoring the concentration of reactants, intermediates, and products in real-time, it is possible to identify rate-limiting steps and potential side reactions.

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational chemistry and experimental work offers a powerful synergy for accelerating research. Density Functional Theory (DFT) calculations, for example, can be used to predict the structures and energies of reactants, transition states, and products, providing a theoretical framework for understanding reaction mechanisms and predicting reactivity.

In the context of Imino(3-iodophenyl)(methyl)-λ6-sulfanone, computational studies could be used to:

Model reaction pathways for its synthesis, helping to identify the most energetically favorable routes.

Predict the spectroscopic properties of the molecule and its potential intermediates, aiding in the interpretation of experimental data from techniques like operando spectroscopy.

Design new catalysts for its asymmetric synthesis by modeling the interactions between the substrate and chiral ligands.

Predict the electronic and photophysical properties of materials derived from this compound, guiding the design of new functional materials.

By integrating these computational predictions with experimental validation, the research and development cycle for Imino(3-iodophenyl)(methyl)-λ6-sulfanone and its derivatives can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Imino(3-iodophenyl)(methyl)-λ⁶-sulfanone with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and iodine source stoichiometry) to minimize byproducts. Use column chromatography with silica gel or reverse-phase HPLC for purification. Monitor purity via NMR (e.g., absence of residual iodobenzene signals) and mass spectrometry. Safety protocols, such as handling iodine-containing intermediates in fume hoods and using PPE, are essential to avoid exposure .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Cross-validate structural assignments using complementary techniques. For instance, compare experimental NMR chemical shifts with density-functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) to resolve ambiguities in tautomeric forms. If crystallographic data (e.g., SHELX-refined structures) conflict with solution-phase NMR, consider dynamic effects like solvent interactions or conformational flexibility .

Q. What safety protocols are mandatory for handling Imino(3-iodophenyl)-λ⁶-sulfanone derivatives?

- Methodological Answer : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Use explosion-proof equipment during reactions involving volatile solvents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can DFT calculations guide the design of Imino(3-iodophenyl)-λ⁶-sulfanone derivatives with enhanced electronic properties?

- Methodological Answer : Perform hybrid functional calculations (e.g., ωB97X-D/def2-TZVP) to predict frontier molecular orbitals (HOMO/LUMO) and charge-transfer dynamics. Compare iodine’s heavy-atom effect on spin-orbit coupling with non-iodinated analogs. Validate predictions via cyclic voltammetry and UV-vis spectroscopy .

Q. What challenges arise in crystallizing Imino(3-iodophenyl)-λ⁶-sulfanone, and how can they be mitigated?

- Methodological Answer : Iodine’s large atomic radius often induces crystal lattice distortions. Use slow vapor diffusion with dichloromethane/hexane mixtures to grow high-quality crystals. If twinning occurs, apply the TwinRotMat routine in SHELXL for refinement. For weak diffraction, collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution .

Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) given iodine’s competing roles as a leaving group and directing agent?

- Methodological Answer : Design kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3). Use ¹H NMR to track intermediate formation (e.g., arylpalladium species). Compare regioselectivity with non-iodinated analogs to decouple electronic vs. steric effects. Include control experiments with competing halogens (Br/Cl) .

Methodological Frameworks

- PICO Framework : Use Population (e.g., "iodinated sulfanones"), Intervention (e.g., "DFT-guided synthesis"), Comparison (e.g., "non-iodinated analogs"), and Outcome (e.g., "HOMO-LUMO gap reduction") to structure mechanistic studies .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (e.g., iodine’s role in photophysics), Novel (e.g., unexplored tautomerism), Ethical (e.g., safe iodine handling), and Relevant (e.g., applications in OLEDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.